A Technical Guide to 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol: Synthesis, Properties, and Applications in Drug Discovery
Abstract: 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry community. Its structural architecture, featuring a 2-aminopyridine core, a strategically placed iodine atom, and a flexible propanol side chain, makes it a versatile building block for the synthesis of complex molecular entities. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs, while the iodine atom serves as a crucial handle for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the compound's properties, a proposed synthetic strategy, and a detailed exploration of its potential applications in modern drug discovery workflows, such as library synthesis and the development of targeted therapeutics.
Introduction: The Strategic Value of the 2-Amino-5-iodopyridine Scaffold
The 2-aminopyridine motif is a privileged structure in medicinal chemistry, recognized for its ability to engage in key hydrogen bonding interactions with biological targets and serve as a bioisosteric replacement for other aromatic systems.[1] Its incorporation into drug candidates can modulate physicochemical properties such as solubility and lipophilicity.[2] The true synthetic power of the title compound, however, lies in the synergistic interplay of its functional groups.
The iodine atom at the 5-position is not merely a substituent; it is a versatile synthetic handle. The carbon-iodine bond is highly reactive and particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This enables the straightforward introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, facilitating rapid analogue synthesis and structure-activity relationship (SAR) studies.[5] The 3-propanol side chain offers an additional point for modification or interaction, potentially improving pharmacokinetic properties or providing a vector for conjugation to other molecular fragments.
This combination of a proven pharmacophore and a reactive coupling site makes 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol a high-value intermediate for accessing novel chemical space in the pursuit of new therapeutics.[6]
Physicochemical and Structural Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol are summarized below.
| Property | Value | Source |
| CAS Number | 1228666-26-9 | [7] |
| Molecular Formula | C₈H₁₁IN₂O | [7] |
| Molecular Weight | 278.09 g/mol | [7] |
| Appearance | Solid | [7] |
| SMILES | Nc1ncc(I)cc1CCCO | [7] |
| InChI Key | YNFARIIDFMCPQJ-UHFFFAOYSA-N | [7] |
Safety Information: The compound is classified as a skin sensitizer (Hazard Class: Skin Sens. 1) and requires appropriate handling precautions, including the use of protective gloves and eye protection.[7] It is designated with the GHS07 pictogram and the signal word "Warning".[7]
Synthetic Strategy and Elaboration
While 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol is available from commercial suppliers, understanding its synthesis provides valuable insights into the preparation of its derivatives. A plausible retrosynthetic analysis suggests that the molecule can be constructed from the key intermediate, 2-amino-5-iodopyridine (CAS: 20511-12-0).[6]
Retrosynthetic Analysis
The retrosynthetic pathway hinges on disconnecting the propanol side chain, which can be installed via a palladium-catalyzed cross-coupling reaction. The key starting materials are the commercially available 2-amino-5-iodopyridine and a suitable three-carbon building block.
Caption: Retrosynthetic analysis of the target compound.
Proposed Forward Synthesis Workflow
A robust forward synthesis would involve the selective halogenation of 2-amino-5-iodopyridine followed by a cross-coupling reaction and subsequent functional group transformation.
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Step 1: Selective Bromination of 2-Amino-5-iodopyridine. The starting material, 2-amino-5-iodopyridine, can be selectively brominated at the C3 position using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. The amino group directs the electrophilic substitution to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by iodine, the reaction proceeds at the C3 position.
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Step 2: Suzuki-Miyaura Cross-Coupling. The resulting 2-amino-3-bromo-5-iodopyridine is then subjected to a Suzuki-Miyaura cross-coupling reaction.[4] This reaction would couple the pyridine core with an allylboronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system like dioxane/water. The C-Br bond is typically more reactive than the C-I bond in palladium catalysis, allowing for selective coupling at the C3 position.
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Step 3: Hydroboration-Oxidation. The installed allyl group is then converted to the primary alcohol via a two-step hydroboration-oxidation sequence. Treatment with borane-tetrahydrofuran complex (BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) will yield the final product, 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol, with anti-Markovnikov regioselectivity.
Caption: Proposed forward synthesis workflow.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol lies in its role as a versatile scaffold for building libraries of drug-like molecules.
Library Synthesis via Parallel Cross-Coupling
The presence of the iodine atom is the key enabler for diversity-oriented synthesis. Using automated parallel synthesis platforms, researchers can react the core scaffold with a large array of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig coupling) to rapidly generate a library of compounds.[3][5] This approach is highly efficient for exploring the SAR of a given pharmacophore. For instance, coupling with various arylboronic acids can probe the effects of different substituents on target binding affinity.
Caption: Workflow for parallel library synthesis.
Potential as a Kinase Inhibitor Scaffold
The 2-aminopyridine structure is a common feature in many kinase inhibitors, where the amino group and the pyridine nitrogen can form critical hydrogen bonds with the hinge region of the kinase active site. The functional handles on 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol allow for the elaboration of substituents that can target other regions of the ATP-binding pocket, potentially leading to potent and selective inhibitors.[8] For example, the iodine can be replaced with larger aromatic groups via Suzuki coupling to occupy hydrophobic pockets, while the propanol side chain can be modified to improve solubility or engage with solvent-exposed regions of the protein.
Use in Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 278.09 g/mol , this compound fits within the typical size range for a fragment. In FBDD, small molecules ("fragments") are screened for weak binding to a biological target. Hits are then optimized and grown into more potent leads. The reactive iodine handle on this fragment is ideal for this "fragment growing" or "fragment linking" approach, allowing chemists to systematically build out from the core scaffold to improve target affinity.
Conclusion
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its unique combination of a biologically relevant 2-aminopyridine core, a highly versatile iodine handle for cross-coupling, and a modifiable side chain provides medicinal chemists with a powerful tool to accelerate the discovery of novel therapeutics. By enabling rapid library synthesis and facilitating SAR exploration, this compound serves as a valuable starting point for developing next-generation treatments for a wide range of diseases.
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